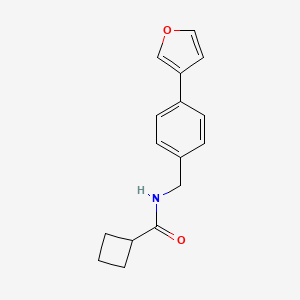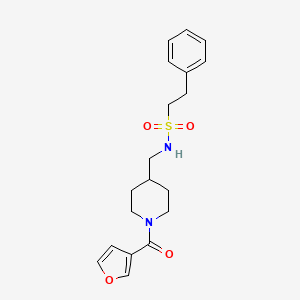![molecular formula C15H19N3O3 B2790600 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine CAS No. 1465232-38-5](/img/structure/B2790600.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine” is a synthetic compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of this compound involves several steps. Sodium borohydride is dissolved in THF, cooled to 0 ℃, and then a mixed liquor of BFEE and Nitrocarbol is added. The reaction is raised to 80 ℃ for 4 hours, then cooled and desolvated. The residual is washed with ether and the pH is adjusted to 12. The organic phase is extracted with diethyl ether three times, dried with Na2SO4, and the solvent is removed under reduced pressure to obtain the compound .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C12H17NO3 and an average mass of 223.268 Da . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a flash point of 200.8±25.9 °C and an index of refraction of 1.505 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
The compound has been used in the preparation of medicine for resisting Alzheimer’s disease . It can bind with alpha7nAChR, the same binding site as bungarotoxin, and has good anti-inflammatory activity . It can also directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid .
Anti-Inflammatory Activity
The compound has shown good anti-inflammatory activity . This could potentially be useful in the treatment of various diseases where inflammation plays a key role.
Neuroprotective Effect
The compound has shown a neuroprotective effect . It remarkably improves the toxicity of the nerve cells of the primary SD rat . This could potentially be useful in the treatment of various neurodegenerative diseases.
4. Improvement of Learning and Memory Ability The compound can effectively improve the learning ability and the memory ability of experimental animals . This suggests potential applications in the treatment of cognitive disorders.
5. Treatment of Metabolic and Immunological Diseases The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research . Additionally, retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases .
Treatment of Gastric Ulceration
A series of acyl derivatives of the compound were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .
Wirkmechanismus
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor is a ligand-gated ion channel that plays a crucial role in signal transduction in the nervous system.
Mode of Action
The compound binds to the α7nAChR, at the same binding site as bungarotoxin . This interaction triggers a series of biochemical reactions that lead to changes in the cellular environment.
Result of Action
The compound has been shown to have neuroprotective effects and can reduce the toxicity of nerve cells . It can also directly act on amyloid protein, reducing its toxic effect on nerve cells . In animal experiments, the compound has been shown to improve learning ability and memory .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-12-5-4-11(8-13(12)20-2)6-7-16-14-9-15(21-3)18-10-17-14/h4-5,8-10H,6-7H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWTXVYNZMDJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=NC=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2790517.png)
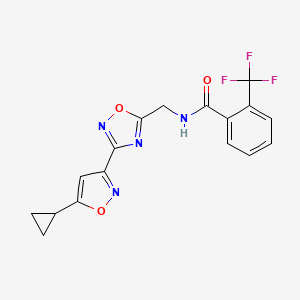
![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2790522.png)
![2-[3-(4-Methoxyphenyl)pyrazolyl]ethylamine](/img/structure/B2790523.png)
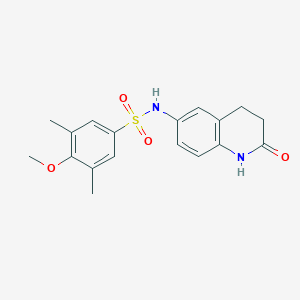

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790527.png)
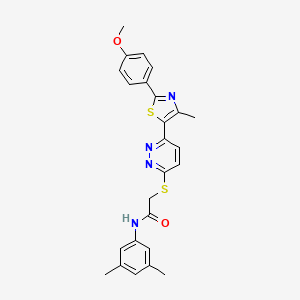

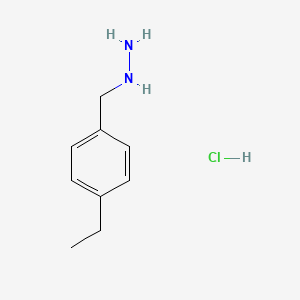
![Methyl (2R,3S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoate;2,2,2-trifluoroacetic acid](/img/structure/B2790537.png)
